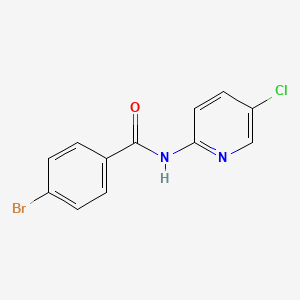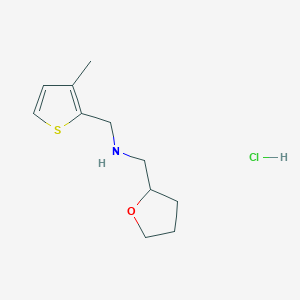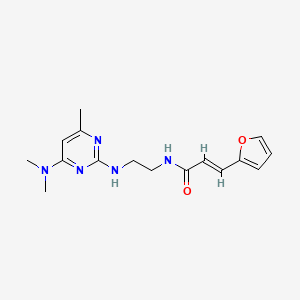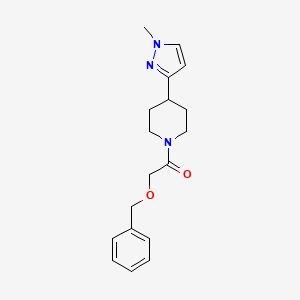![molecular formula C22H18N2O5S B2902637 (Z)-methyl 2-(5,7-dimethyl-2-((4-oxo-4H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 868675-52-9](/img/no-structure.png)
(Z)-methyl 2-(5,7-dimethyl-2-((4-oxo-4H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 4-hydroxycoumarins and β-nitroalkenes, leading to 4-oxo-2-aryl-4H-chromene-3-carboxylate derivatives . The transformation occurs via the in situ formation of a Michael adduct, followed by the alkoxide ion-mediated rearrangement of the intermediate .Physical And Chemical Properties Analysis
The physical and chemical properties of this specific compound are not available in the literature .Wirkmechanismus
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (Z)-methyl 2-(5,7-dimethyl-2-((4-oxo-4H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate involves the condensation of 5,7-dimethyl-2-aminobenzo[d]thiazole with 4-oxo-4H-chromene-3-carboxaldehyde followed by acetylation of the resulting imine with methyl acetate.", "Starting Materials": [ "5,7-dimethyl-2-aminobenzo[d]thiazole", "4-oxo-4H-chromene-3-carboxaldehyde", "methyl acetate", "sodium methoxide", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: Dissolve 5,7-dimethyl-2-aminobenzo[d]thiazole (1.0 equiv) and 4-oxo-4H-chromene-3-carboxaldehyde (1.0 equiv) in ethanol and add a catalytic amount of acetic acid. Heat the mixture at reflux for 4 hours.", "Step 2: Cool the reaction mixture to room temperature and add sodium methoxide (1.2 equiv) in methanol. Stir the mixture at room temperature for 1 hour.", "Step 3: Add methyl acetate (1.2 equiv) to the reaction mixture and stir at room temperature for 2 hours.", "Step 4: Quench the reaction by adding water and extract the product with ethyl acetate. Purify the product by column chromatography to obtain (Z)-methyl 2-(5,7-dimethyl-2-((4-oxo-4H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate as a yellow solid." ] } | |
CAS-Nummer |
868675-52-9 |
Molekularformel |
C22H18N2O5S |
Molekulargewicht |
422.46 |
IUPAC-Name |
methyl 2-[5,7-dimethyl-2-(4-oxochromene-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate |
InChI |
InChI=1S/C22H18N2O5S/c1-12-8-13(2)20-16(9-12)24(10-18(25)28-3)22(30-20)23-21(27)15-11-29-17-7-5-4-6-14(17)19(15)26/h4-9,11H,10H2,1-3H3 |
InChI-Schlüssel |
PSCKNLHCMDECFE-FCQUAONHSA-N |
SMILES |
CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=COC4=CC=CC=C4C3=O)S2)CC(=O)OC)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-(4-chlorobenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2902555.png)
![N-[4-[(2-ethylsulfanyl-4,5-dihydroimidazol-1-yl)sulfonyl]phenyl]acetamide](/img/structure/B2902557.png)




![Methyl 5,5,7,7-tetramethyl-2-(3-methylisoxazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2902566.png)



![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,6-difluorobenzamide](/img/structure/B2902572.png)

